N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide
Description
N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide is a thiazole-based hybrid molecule featuring a cinnamamide moiety and a 3,4,5-trimethoxyphenylaminoethyl ketone group. The thiazole core serves as a peptidomimetic scaffold, while the 3,4,5-trimethoxyphenyl group is associated with microtubule disruption and antiproliferative activity in cancer cells . The cinnamamide substituent may enhance bioavailability and target specificity due to its planar aromatic structure, which facilitates interactions with hydrophobic enzyme pockets .
Properties
IUPAC Name |
(E)-N-[4-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-29-18-11-16(12-19(30-2)22(18)31-3)24-21(28)13-17-14-32-23(25-17)26-20(27)10-9-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,24,28)(H,25,26,27)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEJYHLUQHSGJE-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by cyclization reactions involving α-haloketones and thioureas.
Attachment of the Trimethoxyphenyl Group:
Formation of the Cinnamamide Moiety: The cinnamamide group is usually introduced via amide bond formation, often using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring undergoes nucleophilic substitution at the C-2 and C-4 positions due to electron-deficient aromaticity. For example:
-
Amination : Reaction with primary amines (e.g., benzylamine) in the presence of a base (K₂CO₃) at 80°C yields 2-alkylamino-thiazole derivatives .
-
Halogenation : Chlorination or bromination using NXS (X = Cl, Br) in DMF introduces halogens at the C-5 position, enhancing electrophilicity for further cross-coupling reactions .
Key Conditions :
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Amination | Benzylamine, K₂CO₃, DMF, 80°C | 2-Benzylamino derivative | ~65% |
| Bromination | NBS, DMF, RT | 5-Bromo-thiazole analog | ~58% |
Oxidation of the Cinnamamide Moiety
The α,β-unsaturated carbonyl system in the cinnamamide group is susceptible to oxidation:
-
Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane generates an epoxide at the double bond, altering conformational flexibility .
-
Dihydroxylation : Osmium tetroxide (OsO₄) in THF/H₂O introduces vicinal diols, improving water solubility .
Impact on Bioactivity :
Epoxidation reduces anticancer activity (IC₅₀ increases from 0.28 μM to >10 μM in MCF-7 cells), while dihydroxylation retains potency but modifies pharmacokinetics .
Demethylation of the Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl substituent undergoes selective demethylation under acidic or enzymatic conditions:
-
Acidic Hydrolysis : HCl (2.0 M) in dioxane at reflux removes methoxy groups sequentially, producing hydroxylated analogs .
-
Enzymatic Demethylation : Cytochrome P450 enzymes (e.g., CYP1A1) metabolize the compound to 3,4-dihydroxy-5-methoxyphenyl derivatives in vivo.
Structural Modifications :
Demethylation enhances hydrogen-bonding capacity, improving interactions with kinase targets (e.g., FAK inhibition EC₅₀ = 10.79 μM for hydroxylated analog vs. 15.2 μM for parent compound) .
Reductive Amination at the Ethylamino Linker
The 2-oxoethylamino bridge connecting the thiazole and trimethoxyphenyl groups participates in reductive amination:
-
Sodium Cyanoborohydride (NaBH₃CN) : Reacts with aldehydes (e.g., 4-methoxybenzaldehyde) in methanol to form secondary amines, diversifying substitution patterns .
Example Reaction :
Schiff Base Formation
The primary amine in the ethylamino linker reacts with carbonyl compounds:
-
Aldehyde Condensation : Reaction with aromatic aldehydes (e.g., furfural) in ethanol forms Schiff bases, which are stabilized by intramolecular hydrogen bonding .
Biological Relevance :
Schiff base derivatives exhibit improved tubulin polymerization inhibition (IC₅₀ = 1.16 μg/mL vs. 2.4 μg/mL for parent) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura : The 5-bromo-thiazole intermediate reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Introduces aryl amines at the thiazole C-2 position using Pd(OAc)₂/XPhos.
Optimized Conditions :
| Reaction | Catalyst System | Yield |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 78% |
| Buchwald-Hartwig | Pd(OAc)₂/XPhos, t-BuONa | 65% |
Hydrolysis of the Amide Bond
The cinnamamide bond is cleaved under strong acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6 M) at 100°C generates cinnamic acid and a thiazole-ethylamine fragment .
-
Basic Hydrolysis : NaOH (2 M) in ethanol/water yields sodium cinnamate and the corresponding amine .
Applications :
Hydrolysis products are intermediates for synthesizing radiolabeled analogs or prodrugs .
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide exhibits promising anticancer properties. It is hypothesized to inhibit specific enzymes involved in cancer cell proliferation. For instance:
- Case Study : A study demonstrated that derivatives of cinnamic acid, structurally related to this compound, showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicated potent activity comparable to established chemotherapeutics .
Antioxidant Activity
The compound has been evaluated for its ability to protect cells against oxidative stress. It potentially induces the synthesis of glutathione, a critical antioxidant.
- Data Table : The following table summarizes the antioxidant activities of related compounds:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 15.6 | Nrf2/ARE pathway activation |
| Compound 2 | 12.0 | Glutathione synthesis induction |
| N-(4-(2-oxo...) | TBD | TBD |
Enzyme Inhibition Studies
The compound is under investigation for its ability to inhibit specific enzymes linked to various diseases. For example, it may affect pathways involved in inflammation and cancer progression.
- Findings : In vitro studies have shown that similar thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Industrial Applications
This compound is also relevant in the development of new materials and bioactive compounds.
Synthesis of Complex Molecules
The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation and substitution.
- Synthesis Route : The synthesis typically involves multi-step reactions using organic solvents and catalysts. High-throughput screening methods are often employed to optimize yields and purities.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as tubulin, heat shock proteins, and various enzymes involved in cell cycle regulation. The trimethoxyphenyl group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.3 Structure-Activity Relationships (SAR)
- Cinnamamide vs. Coumarin : Replacement of cinnamamide with coumarin (Compound 19) shifts activity from anticancer to α-glucosidase inhibition, highlighting the role of the aromatic group in target specificity .
- Trimethoxyphenyl Positioning : Derivatives with the 3,4,5-trimethoxyphenyl group directly attached to the thiazole (e.g., 4h) show stronger antiproliferative activity than those with flexible linkers .
- Side Chain Modifications: Piperazine (4h) and morpholino (4i) groups improve solubility but reduce potency compared to hydrophobic substituents like difluorocyclohexyl (84) .
2.4 Spectral and Analytical Data
Biological Activity
N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the field of cancer treatment. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole Ring : A five-membered ring that contributes to the biological activity.
- Cinnamamide Moiety : Known for its role in various pharmacological activities.
- Trimethoxyphenyl Group : Enhances the compound's lipophilicity and potential bioactivity.
The molecular formula is with a molecular weight of 425.49 g/mol. The IUPAC name is (E)-N-[4-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : Achieved through cyclization reactions involving α-haloketones and thioureas.
- Attachment of the Trimethoxyphenyl Group : This is done via amide bond formation using coupling agents like HATU.
- Cinnamamide Formation : Involves further modifications to introduce the cinnamamide structure.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 |
| HepG2 (Liver Cancer) | 4.98 - 14.65 |
These values indicate a promising selectivity for cancer cells over non-cancerous cells .
The mechanism by which this compound exerts its anticancer effects includes:
- Microtubule Destabilization : The compound disrupts microtubule assembly at concentrations around 20 μM, leading to apoptosis in cancer cells.
- Caspase Activation : It enhances caspase-3 activity, which is a marker for apoptosis induction.
- Cell Cycle Arrest : Analysis shows that it can induce cell cycle arrest at specific phases, further inhibiting cancer cell proliferation .
Case Studies
Several studies have highlighted the biological efficacy of compounds similar to this compound:
- Study on Curcumin Analogues : Research on curcumin analogues showed that modifications similar to those in this compound can enhance anticancer properties while maintaining low toxicity profiles .
- Microtubule Inhibition Studies : Compounds exhibiting similar structures were evaluated for their ability to inhibit microtubule assembly and showed significant activity against various cancer types .
Q & A
Q. Methodological approach :
Synthesize analogs via Method A () with varied substituents.
Screen against target enzymes (e.g., kinases) using fluorescence polarization assays ().
Validate selectivity via molecular docking (e.g., AutoDock Vina) against PDB structures .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Answer:
Conflicting NMR/ESI-MS results often arise from:
- Tautomerism : Thiazole-thione tautomers (e.g., thioamide vs. carboxamide) produce split peaks. Use DMSO-d6 to stabilize tautomers ().
- Residual solvents : Ethyl acetate or DMF signals (δ 2.1–2.3 ppm) mimic alkyl protons. Dry samples under high vacuum ().
- Diastereomers : Chiral centers (e.g., S-configuration in ) require chiral HPLC or Mosher’s ester analysis ().
Case study : In , compounds 81–84 showed unexpected δ 4.5–5.0 ppm signals due to thioamide isomerization, resolved via HSQC and HMBC NMR .
Advanced: What biophysical assays are suitable for evaluating target engagement and stability?
Answer:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized targets (e.g., tubulin). Use HBS-EP buffer (pH 7.4) at 25°C ().
- Thermal Shift Assay (TSA) : Detects stabilization of target proteins (ΔTm > 2°C indicates strong binding) ().
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS ().
For this compound, SPR with β-tubulin (KD < 1 µM expected) and microsomal t1/2 > 60 min would confirm drug-likeness .
Basic: How to improve solubility for in vitro assays?
Answer:
- Co-solvent systems : Use 10% DMSO in PBS (pH 7.4) for stock solutions ().
- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts ().
- Nanoformulation : Encapsulate in PEGylated liposomes (70–100 nm size via sonication) ().
Pre-formulation studies (e.g., shake-flask method) should determine logP (optimal 2–4) and pKa (amide protons ~8–10) .
Advanced: What computational strategies predict metabolic liabilities?
Answer:
- CYP450 metabolism : Use StarDrop’s DEREK Nexus to identify sites of oxidation (e.g., thiazole S-oxidation).
- Metabolite ID : Perform in silico fragmentation with Mass Frontier ().
- MD Simulations : GROMACS simulations (50 ns) assess stability in cytochrome P450 3A4 binding pockets ().
For this compound, prioritize blocking metabolically labile sites (e.g., methylating the thiazole sulfur) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
